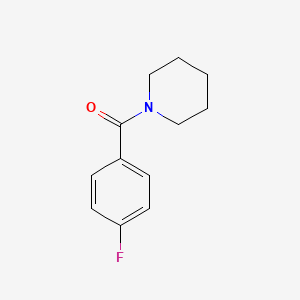

N-(4-Fluorobenzoyl)piperidine

Descripción

Contextualization of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural fragments in pharmaceuticals and natural alkaloids. nih.govnih.gov Its prevalence is due to the favorable physicochemical properties it imparts to a molecule. The piperidine skeleton can enhance a compound's membrane permeability, metabolic stability, and binding affinity to biological targets. researchgate.net These characteristics make it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netmdpi.com Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antivirals, and treatments for neurodegenerative diseases like Alzheimer's. nih.govijnrd.org The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a crucial objective in modern organic chemistry. nih.gov

Significance of Fluorinated Chemical Entities in Bioactive Molecule Design

The strategic incorporation of fluorine into organic molecules is a widely used and powerful strategy in medicinal chemistry. tandfonline.comnih.gov Despite being the most electronegative element, fluorine is small, with a van der Waals radius similar to that of a hydrogen atom. tandfonline.comacs.org This unique combination allows for its introduction into a molecule often without causing significant steric hindrance. tandfonline.com The introduction of fluorine can profoundly influence a molecule's properties by:

Improving Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic degradation by enzymes. bohrium.com

Enhancing Binding Affinity: The C-F bond is highly polarized, which can lead to favorable interactions with protein targets, thereby increasing the binding affinity and potency of a drug candidate. tandfonline.combohrium.comacs.org

Modulating Physicochemical Properties: Fluorination can alter a compound's lipophilicity (its ability to dissolve in fats and cross cell membranes) and the acidity or basicity (pKa) of nearby functional groups, which affects absorption, distribution, and excretion. acs.orgbohrium.com

Enabling PET Imaging: The isotope Fluorine-18 (¹⁸F) is a positron emitter, making it a valuable radiolabel for use in Positron Emission Tomography (PET), a noninvasive imaging technique used in diagnostics and drug development. nih.govacs.orgacs.org

N-(4-Fluorobenzoyl)piperidine: Structural Framework and Research Prominence

The term this compound most precisely refers to 1-(4-fluorobenzoyl)piperidine , where a 4-fluorobenzoyl group is attached to the nitrogen atom of the piperidine ring. However, a structurally related and highly significant isomer is 4-(4-fluorobenzoyl)piperidine (B1333394) , where the 4-fluorobenzoyl group is attached to the 4th carbon of the piperidine ring.

Both structures share a common framework consisting of the piperidine heterocycle and the fluorinated benzoyl moiety. cymitquimica.comuni.lu The presence of the highly electronegative fluorine atom on the benzoyl group can significantly influence the compound's chemical properties and its interaction with biological targets. cymitquimica.comontosight.ai

The 4-(4-fluorobenzoyl)piperidine fragment, in particular, has gained significant research prominence as a privileged structure in the design of ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. mdpi.com It is a crucial component of the atypical antipsychotic drugs ketanserin (B1673593) and altanserin, where it is considered essential for the molecule's orientation and binding at the 5-HT₂A receptor. mdpi.com Its role as a key intermediate and structural motif in medicinal chemistry is well-documented. mdpi.com The N-acylated isomer, 1-(4-fluorobenzoyl)piperidine , and its derivatives also serve as important building blocks in the synthesis of more complex molecules with potential therapeutic applications. nih.govsmolecule.com

Overview of Key Research Areas and Methodological Approaches

Research involving the (4-fluorobenzoyl)piperidine scaffold is primarily concentrated in pharmaceutical development. The key areas of investigation are driven by the established biological activity of its derivatives.

Key Research Areas:

Neuropsychiatric Disorders: A major focus is the development of ligands for serotonin receptors, leveraging the 4-(4-fluorobenzoyl)piperidine moiety's proven affinity. mdpi.com This research aims to create new treatments for psychiatric conditions.

Cardiovascular Disease: The scaffold's presence in ketanserin, a drug used to treat hypertension, demonstrates its utility in developing cardiovascular agents.

Analgesics and Anti-inflammatory Drugs: Derivatives are actively explored for their potential to manage pain and inflammation. smolecule.com

Oncology: More recent studies have begun to investigate novel derivatives for anti-angiogenic (inhibiting blood vessel formation in tumors) and DNA cleavage activities, suggesting potential applications in cancer therapy. nih.gov

Methodological Approaches:

Synthesis: The synthesis of these compounds often involves well-established chemical reactions. 4-(4-Fluorobenzoyl)piperidine hydrochloride can be synthesized by refluxing 1-acetyl-4-(4-fluorobenzoyl)piperidine (B1605381) in hydrochloric acid. prepchem.com Derivatives are commonly prepared via nucleophilic substitution, for instance, by reacting 4-(4-fluorobenzoyl)piperidine hydrochloride with various substituted benzyl (B1604629) chlorides. The synthesis of N-benzoyl derivatives involves the acylation of the piperidine nitrogen with 4-fluorobenzoyl chloride. nih.gov

Purification and Analysis: Progress of these chemical reactions and the purity of the resulting compounds are typically monitored using techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Structure

2D Structure

Propiedades

IUPAC Name |

(4-fluorophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBXLMBIXAPNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371956 | |

| Record name | (4-Fluorophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58547-67-4 | |

| Record name | (4-Fluorophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58547-67-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for N 4 Fluorobenzoyl Piperidine and Its Analogs

Established Synthetic Routes for the N-(4-Fluorobenzoyl)piperidine Core Structure

The most direct and widely employed methods for synthesizing the this compound core involve the acylation of piperidine (B6355638) with a suitable 4-fluorobenzoyl derivative. Alternative strategies utilize different precursor molecules and reaction pathways, such as Friedel-Crafts acylation.

Acylation Reactions and Optimization of Reaction Parameters

The standard method for the synthesis of this compound is the acylation of piperidine with 4-fluorobenzoyl chloride. This nucleophilic acyl substitution is typically performed under Schotten-Baumann reaction conditions wikipedia.orglscollege.ac.in. The reaction involves a two-phase solvent system, often consisting of an organic solvent like dichloromethane or diethyl ether and an aqueous phase containing a base wikipedia.org. The base, commonly sodium hydroxide (B78521) or potassium carbonate, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product organic-chemistry.orgjk-sci.com.

The mechanism begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of 4-fluorobenzoyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and, after deprotonation by the base, yielding the final this compound product.

Optimization of reaction parameters is crucial for maximizing yield and minimizing byproducts, such as the hydrolysis of the acid chloride. A study on the optimization of a Schotten-Baumann reaction in a continuous flow system highlighted the impact of various parameters on reaction efficiency cam.ac.uk. Key variables include the choice of electrophile, solvent, stoichiometry of reagents, and residence time (in flow chemistry) or reaction time (in batch chemistry). Utilizing Bayesian optimization, researchers demonstrated that these factors could be fine-tuned to maximize the space-time-yield while minimizing the environmental impact (E-factor) cam.ac.uk.

Table 1: Optimization of Schotten-Baumann Reaction Parameters for Amide Synthesis Data adapted from a study on a model Schotten-Baumann reaction under continuous flow conditions, illustrating principles applicable to this compound synthesis.

| Parameter | Condition A | Condition B | Condition C | Outcome |

|---|---|---|---|---|

| Electrophile | Acid Chloride | Acid Chloride | Acid Anhydride | Acid chlorides are generally more reactive, leading to faster reaction times but may be more susceptible to hydrolysis. |

| Solvent | Toluene | 2-MeTHF | Toluene | Solvent choice affects the interfacial area in biphasic systems; larger interfacial areas can increase reaction rates. |

| Equivalents of Base | 1.1 | 1.5 | 1.1 | Sufficient base is required to neutralize the acid byproduct and prevent protonation of the amine nucleophile. |

| Residence Time (Flow) | 30 s | 7.5 s | 150 s | Shorter residence times can suppress side reactions like hydrolysis, improving yield and purity. |

| Yield | High | Optimized | Moderate | Balancing parameters is key to achieving optimal yield. |

Source: Adapted from research on continuous flow Schotten-Baumann reactions cam.ac.uk.

Alternative Synthetic Pathways and Precursor Chemistry

Beyond the direct acylation of piperidine, alternative synthetic strategies have been developed that utilize different precursors. One notable approach is the Friedel-Crafts acylation, which builds the ketone functionality onto a pre-existing piperidine ring system googleapis.comnih.gov. For instance, a related compound, 1-acetyl-4-(4-fluorobenzoyl)piperidine (B1605381), can be synthesized by reacting fluorobenzene with 1-acetylisonipecotoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride googleapis.com. In this pathway, the piperidine ring is already functionalized at the 4-position with the acyl chloride group, and the final step forms the C-C bond between the fluorophenyl ring and the carbonyl group.

Another distinct strategy involves the synthesis of 4-aryl 4-acyl piperidines starting from 4-aryl pyridines. This multi-step process includes:

Reaction of a 4-aryl pyridine (B92270) (e.g., 4-phenylpyridine) with an anhydride (e.g., acetic anhydride) in the presence of indium metal to form a 1,4-diacyl-4-aryl-1,4-dihydropyridine intermediate.

Reduction of the dihydropyridine intermediate, typically via hydrogenation using a palladium on carbon catalyst, to yield the fully saturated 1,4-diacyl-4-aryl piperidine.

Selective hydrolysis of the N-acyl group to give the final 4-acyl-4-aryl piperidine product researchgate.net. This method offers a pathway from readily available pyridine precursors but requires several synthetic steps.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound and its analogs, transition metal catalysis, organocatalysis, and biocatalysis offer powerful alternatives to traditional stoichiometric methods.

Transition Metal Catalysis for Amidation Reactions

Transition metal catalysis provides versatile methods for the formation of C-N bonds, including the amide linkage in N-acyl piperidines. Palladium-catalyzed reactions are particularly prominent in this area. For example, palladium complexes have been successfully used for the amidation of bromo-heterocycles, demonstrating the formation of an N-acyl bond under catalytic conditions rsc.org. Another relevant palladium-catalyzed approach is the hydroamination of isocyanates, which can effectively produce N-substituted carboxamides nih.gov.

More advanced strategies for synthesizing complex piperidine analogs involve the functionalization of C-H bonds. Palladium-catalyzed transannular C–H functionalization of alicyclic amines allows for the introduction of aryl groups onto the piperidine scaffold at positions that are otherwise difficult to access researchgate.net. While not a direct amidation, this method is crucial for creating diverse analogs that can subsequently be acylated. The reaction often employs a directing group on the nitrogen atom to guide the catalyst to a specific C-H bond, leveraging the conformational properties of the ring system to achieve high selectivity researchgate.net.

Organocatalysis and Biocatalysis in Piperidine Derivative Synthesis

Organocatalysis offers a metal-free alternative for synthesizing piperidine derivatives. N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. One relevant application is the oxidative N-acylation of heterocycles using aldehydes as the acyl source acs.org. In this process, the NHC activates the aldehyde to form a Breslow intermediate, which acts as an acyl anion equivalent. This intermediate can then acylate the nitrogen atom of a heterocycle like piperidine, with an external oxidant regenerating the catalyst to complete the cycle researchgate.net. This method avoids the use of pre-activated carboxylic acid derivatives like acyl chlorides. Piperidine itself can also function as an organocatalyst in various reactions, highlighting its role in facilitating chemical transformations nih.gov.

Biocatalysis utilizes enzymes to perform chemical reactions with high selectivity and under mild, environmentally benign conditions. For amide bond formation, lipases are particularly versatile biocatalysts mdpi.comnih.gov. Lipase B from Candida antarctica (CALB) is widely used and has been shown to catalyze the regioselective N-amidation of piperidine derivatives nih.gov. The enzymatic reaction typically involves the acylation of the enzyme's active site serine residue by an acyl donor (like an ester), followed by the transfer of the acyl group to the amine nucleophile (piperidine). This approach is highly effective for synthesizing various N-acyl piperidines nih.gov.

Table 2: Biocatalytic Synthesis of N-Acyl Piperidine Analogs Illustrative examples of enzyme-catalyzed amidation reactions involving piperidine or its derivatives.

| Enzyme | Substrates | Reaction Type | Key Features |

|---|---|---|---|

| Lipase B from Candida antarctica (CALB) | N-benzyl-4-hydroxymethylpiperidine + Dicarboxylic amino acid ester | Regioselective Amidation | High regioselectivity; used in the synthesis of acetylcholinesterase inhibitors nih.gov. |

| Lipase from Rhizomucor miehei | Various amines + Esters | Transesterification/Amidation | Demonstrates broad substrate scope for amine acylation mdpi.com. |

| Transaminase (ω-TA) | Cadaverine derivatives + Carbonyl compounds | Mannich Reaction Cascade | Used in hybrid bio-organocatalytic cascades to form substituted piperidines researchgate.net. |

Stereoselective Synthesis and Chiral Resolution Methodologies for Piperidine Derivatives

The synthesis of chiral, non-racemic piperidine derivatives is of significant interest for pharmaceutical applications. Methodologies to achieve this include asymmetric synthesis and the resolution of racemic mixtures.

Stereoselective Synthesis aims to create a specific stereoisomer directly. This often involves the use of chiral catalysts or auxiliaries. For example, diastereoselective N-alkylation of chiral piperidine derivatives can be influenced by the existing stereocenters on the ring, directing the approach of the electrophile nih.gov.

Chiral Resolution separates a mixture of enantiomers. A powerful technique for resolving racemic piperidines is catalytic kinetic resolution via enantioselective acylation acs.orgwhiterose.ac.uk. This method uses a chiral catalyst to acylate one enantiomer of the amine faster than the other. A combination of an N-heterocyclic carbene (NHC) and a chiral hydroxamic acid has been shown to be highly effective, providing excellent selectivity factors (s) for a range of substituted piperidines acs.org. The selectivity of this reaction is highly dependent on the conformation of the piperidine ring, with a strong preference for the acylation of conformers where the α-substituent is in an axial position acs.orgwhiterose.ac.uk.

Another kinetic resolution strategy involves the enantioselective deprotonation of N-Boc protected 2-arylpiperidines using a chiral base system, such as n-butyllithium and the chiral ligand (-)-sparteine acs.org. This process selectively removes a proton from one enantiomer, which can then be trapped with an electrophile, allowing for the separation of the unreacted enantiomer and the functionalized product, both in high enantiomeric excess.

Table 3: Kinetic Resolution of Substituted Piperidines by Enantioselective Acylation Data showing selectivity factors (s) for the kinetic resolution of various racemic piperidine substrates using a chiral hydroxamic acid catalyst system.

| Piperidine Substrate | Substituent Position(s) | Stereochemistry | Selectivity Factor (s) |

|---|---|---|---|

| 2-Methyl-4-methylenepiperidine | 2,4 | - | 42 |

| 2-Phenyl-4-methylenepiperidine | 2,4 | - | 25 |

| cis-2,3-Dimethylpiperidine | 2,3 | cis | 18 |

| trans-2,3-Dimethylpiperidine | 2,3 | trans | 2.1 |

| cis-2,5-Dimethylpiperidine | 2,5 | cis | 52 |

| trans-2,5-Dimethylpiperidine | 2,5 | trans | 2.5 |

Source: Adapted from research on the catalytic kinetic resolution of disubstituted piperidines acs.org.

Derivatization and Scaffold Modification Strategies for the this compound Moiety

The this compound scaffold is a privileged structure in medicinal chemistry, frequently utilized for its favorable physicochemical properties and ability to interact with various biological targets. Strategic modifications to this core moiety are essential for optimizing potency, selectivity, and pharmacokinetic profiles. Derivatization strategies typically focus on three key areas: functionalization of the phenyl ring, modifications of the piperidine ring, and the application of linker chemistry to create complex conjugates.

Functionalization of the Phenyl Ring

Modifications to the 4-fluorophenyl ring of the this compound moiety serve to alter its electronic properties, steric bulk, and to introduce new reactive handles for conjugate formation. These alterations can profoundly influence ligand-receptor interactions and metabolic stability.

A primary strategy involves the introduction of substituents onto the aromatic ring. For instance, the synthesis of analogs where the fluorine atom is replaced by other groups, or where additional functional groups are appended to the ring, allows for a systematic exploration of structure-activity relationships (SAR). The electronic nature of these substituents is critical; electron-donating groups may increase electron density in the ring, while electron-withdrawing groups can decrease it, affecting binding affinities.

A key functionalization is the introduction of an amino group, creating an aminophenyl derivative. This transformation provides a versatile chemical handle for further derivatization. Specifically, N-(4-aminophenyl)piperidine has been utilized as a high proton affinity tag to improve the detection of organic acids in analytical chemistry through supercritical fluid chromatography-mass spectrometry (SFC-MS) researchgate.netnsf.govrowan.edu. In this application, the amino group serves as the point of attachment for the organic acids via amide bond formation, demonstrating its utility as a reactive site for conjugation researchgate.net. This approach highlights how functionalizing the phenyl ring is a critical first step toward linker attachment and conjugate synthesis.

Modifications of the Piperidine Ring

The piperidine ring offers multiple sites for modification, primarily at the nitrogen atom and the carbon atoms of the ring. These modifications are crucial for orienting the molecule within a binding pocket, improving physicochemical properties, and attaching linkers or other pharmacophores.

N-Substitution: The most common modification site is the piperidine nitrogen. A wide array of substituents can be introduced via N-alkylation or N-acylation reactions. This position is often used to connect the this compound core to larger molecular frameworks or to introduce groups that modulate biological activity. Research has shown the synthesis of numerous N-substituted piperidine analogs with diverse functionalities nih.gov.

Key examples of N-substitution include:

Acyl Groups: Introduction of groups such as benzoyl, adamantanoyl, and diphenylcarbamoyl nih.gov.

Alkyl and Arylalkyl Groups: Attachment of benzyl (B1604629), cyclohexylacetyl, and diphenylacetyl moieties nih.gov.

Complex Heterocycles: Linkage to larger heterocyclic systems to develop compounds with specific therapeutic targets.

The nature of the N-substituent significantly impacts the pharmacological profile of the resulting compound.

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the piperidine ring represents a more advanced strategy. Rhodium-catalyzed C-H insertion reactions, for example, allow for the site-selective introduction of functional groups at the C2, C3, or C4 positions nih.gov. This method enables the synthesis of positional analogs that would be difficult to access through traditional ring construction methods, providing a powerful tool for fine-tuning the spatial arrangement of substituents nih.gov.

Table 1: Examples of Modifications to the Piperidine Ring

| Modification Site | Strategy | Example Substituents/Reagents | Resulting Structure |

|---|---|---|---|

| Piperidine Nitrogen | N-Acylation | Benzoyl, Adamantanoyl, Cyclohexanoyl nih.gov | N-Acylpiperidine analogs |

| Piperidine Nitrogen | N-Alkylation | Benzyl, Diphenylacetyl nih.gov | N-Alkylpiperidine analogs |

| Ring Carbons (C2, C4) | C-H Functionalization | Rhodium catalysts and donor/acceptor carbenes nih.gov | Positional analogs with substituents directly on the ring |

Linker Chemistry for Conjugate Formation

The this compound moiety often acts as a pharmacophore that is incorporated into larger, more complex molecules such as antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), or diagnostic probes. This is achieved through the use of chemical linkers that covalently attach the piperidine-containing fragment to another molecule, such as an antibody, a peptide, or an E3 ligase ligand symeres.comnih.gov.

The design of the linker is critical, as it influences the stability, solubility, and release mechanism of the conjugate symeres.comunimi.it. Linkers can be broadly categorized as cleavable or non-cleavable.

Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved by specific triggers within the target tissue, such as enzymes or changes in pH symeres.com.

Non-cleavable Linkers: These remain intact, and the payload is released after the degradation of the carrier molecule (e.g., an antibody) nih.gov.

A prominent strategy for linking molecules to the this compound scaffold involves functionalizing the phenyl ring, as discussed previously. The introduction of an amino group creates an N-(4-aminophenyl)piperidine derivative, which is a precursor to the widely used self-immolative linker, para-aminobenzyl alcohol (PAB) symeres.comunimi.it. The aniline nitrogen can be acylated or otherwise modified to connect to the rest of the linker, which in turn is attached to the payload. Upon a cleavage event, an electronic cascade is initiated, leading to the release of the unmodified payload symeres.comunimi.it.

The piperidine nitrogen also serves as a common attachment point for linkers, particularly in the synthesis of PROTACs and other small molecule conjugates, where it provides a predictable exit vector researchgate.net.

Table 2: Strategies for Conjugate Formation

| Attachment Point | Functional Group Strategy | Linker Type/Chemistry | Example Application |

|---|---|---|---|

| Phenyl Ring | Introduction of an amino group (forming an aniline derivative) researchgate.net | Self-immolative linkers (e.g., PABC) symeres.comunimi.it | Antibody-Drug Conjugates (ADCs), Payload release systems |

| Phenyl Ring | Amide bond formation with the amino group researchgate.netnsf.gov | Direct conjugation | Analytical tagging for mass spectrometry researchgate.net |

| Piperidine Nitrogen | N-alkylation or N-acylation | Alkyl or PEG chains | PROTACs, Small Molecule-Drug Conjugates (SMDCs) researchgate.net |

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of N-(4-Fluorobenzoyl)piperidine, revealing not only the connectivity of atoms but also their spatial relationships and dynamic behavior.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in establishing the proton-proton coupling network within the piperidine (B6355638) ring. Cross-peaks would be expected between adjacent methylene (B1212753) protons (H-2/H-3, H-3/H-4, etc.), confirming the integrity of the saturated heterocyclic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon atom in the piperidine ring to its attached proton(s). For instance, the signals for the C-2/C-6 carbons would correlate with their respective axial and equatorial protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations, which helps to piece together the entire molecular structure. Key expected correlations for this compound would include:

Correlations from the protons on the piperidine ring (especially H-2 and H-6) to the carbonyl carbon of the benzoyl group.

Correlations from the aromatic protons of the fluorobenzoyl group to the carbonyl carbon.

Correlations from the aromatic protons to other carbons within the fluorophenyl ring, confirming their relative positions.

These techniques, used in concert, would provide a definitive assignment of all proton and carbon signals, confirming the covalent structure of this compound. A study on related N,N'-substituted piperazines with a 4-fluorobenzoyl group demonstrated the utility of COSY and HSQC in resolving the complex spin systems of the heterocyclic ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Piperidine C2, C6 | 3.5 - 3.8 | ~45 - 50 | C=O |

| Piperidine C3, C5 | 1.5 - 1.8 | ~25 - 30 | C2/C6, C4 |

| Piperidine C4 | 1.5 - 1.8 | ~24 - 28 | C3/C5 |

| Carbonyl C=O | - | ~170 | Aromatic H, Piperidine H2/H6 |

| Aromatic C1' | - | ~130 - 135 | Aromatic H |

| Aromatic C2', C6' | 7.4 - 7.6 | ~128 - 130 | C=O, C4' |

| Aromatic C3', C5' | 7.1 - 7.3 | ~115 - 117 | C1', C4' |

| Aromatic C4' | - | ~160 - 165 (¹JCF) | Aromatic H |

Note: These are estimated values based on typical ranges for similar N-acylpiperidine structures and the electronic effects of the fluorine substituent. Actual experimental values may vary.

Solid-State NMR for Polymorph Characterization and Conformational Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase, providing information that is often inaccessible in solution. ox.ac.uk For this compound, ssNMR could be employed to investigate polymorphism—the existence of multiple crystalline forms—which can have significant implications for the physical properties of the compound.

Due to the restricted rotation around the amide C-N bond, N-acylpiperidines can exist as distinct conformers. Dynamic NMR studies on related compounds like N-(4-chlorobenzoyl) piperidine and N-(4-methoxybenzoyl) piperidine have shown that the barrier to rotation around this bond is significant. researchgate.net In the solid state, this rotation is typically frozen, and ssNMR can distinguish between different conformers that may be present in the crystal lattice. Furthermore, ssNMR can provide insights into the conformation of the piperidine ring itself, which typically adopts a chair conformation to minimize steric strain. nih.gov Studies on N-acylpiperidines indicate a preference for the axial orientation of a 2-substituent due to pseudoallylic strain, a principle that would also influence the conformational landscape of substituted this compound derivatives. nih.gov

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Studies

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion, M⁺ or the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. ipb.pt

For this compound, the fragmentation pattern would likely be dominated by cleavages around the amide bond and within the piperidine ring. Based on general principles and studies of related piperidine-containing compounds, several key fragmentation pathways can be proposed:

Formation of the 4-fluorobenzoyl cation: A primary fragmentation would be the cleavage of the C-N amide bond, leading to the formation of the stable 4-fluorobenzoyl cation at m/z 123. This would be a highly characteristic peak.

Loss of the 4-fluorobenzoyl group: The complementary fragmentation would involve the loss of the 4-fluorobenzoyl radical, resulting in an ion corresponding to the piperidinyl cation.

Ring opening of the piperidine moiety: The piperidine ring itself can undergo fragmentation, typically through a retro-Diels-Alder-type mechanism or loss of small neutral molecules like ethylene.

Table 2: Predicted Key Mass Fragments for this compound in MS/MS

| m/z | Proposed Fragment | Fragmentation Pathway |

| 208 | [M+H]⁺ | Protonated molecule |

| 123 | [C₇H₄FO]⁺ | Cleavage of the amide C-N bond |

| 84 | [C₅H₈N]⁺ | Loss of the 4-fluorobenzoyl group |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are excellent for identifying functional groups and can also provide information about molecular conformation and intermolecular interactions. nih.gov

For this compound, the vibrational spectra would be characterized by several key features:

Carbonyl (C=O) Stretch: A strong absorption in the IR spectrum, typically in the range of 1630-1680 cm⁻¹, is characteristic of the amide carbonyl group. The exact position of this band can be sensitive to the electronic environment and conformation.

C-N Stretch: The amide C-N stretching vibration would appear in the fingerprint region of the spectrum.

Aromatic C=C Stretches: The fluorophenyl group would give rise to several bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong band, typically in the 1100-1250 cm⁻¹ region, would be indicative of the carbon-fluorine bond.

Aliphatic C-H Stretches: The C-H stretching vibrations of the methylene groups in the piperidine ring would be observed just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, often showing strong signals for the aromatic ring vibrations and other less polar bonds. A combined analysis of both IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the vibrational modes and can help to confirm the proposed structure. researchgate.net Studies on similar molecules like 1-(4-Chlorophenyl) piperazine (B1678402) have successfully used a combination of experimental and theoretical vibrational spectroscopy for structural characterization. semanticscholar.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | Medium |

| C=O Stretch (Amide) | 1630 - 1680 | Strong | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretch (Amide) | 1250 - 1350 | Medium | Weak |

| C-F Stretch | 1100 - 1250 | Strong | Weak |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, culminating in a detailed model of the molecular and crystal structure. For a compound like this compound, a single-crystal X-ray diffraction experiment would elucidate the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the rotational orientation of the 4-fluorobenzoyl group relative to the piperidine nitrogen.

Should this compound be crystallized in a chiral, non-centrosymmetric space group, anomalous dispersion methods could be employed to determine its absolute stereochemistry without ambiguity. This is particularly relevant if chiral derivatives of the compound were to be synthesized.

Hypothetical Crystallographic Data Table:

The table below is a representation of the type of data that would be generated from a single-crystal X-ray diffraction study. Note: This data is hypothetical and for illustrative purposes only, as no experimental crystal structure for this compound has been found in the public domain.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₄FNO |

| Formula Weight | 207.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 105.45 |

| Volume (ų) | 1056.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.302 |

| R-factor (%) | 4.5 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the stereochemical features of chiral molecules in solution.

For instance, the n → π* and π → π* electronic transitions of the 4-fluorobenzoyl chromophore would become chiroptically active if the molecule were rendered chiral. Theoretical calculations, in conjunction with experimental CD data, could then be used to correlate the observed spectral features with the absolute configuration of the stereocenters.

Illustrative Table of Chiroptical Data:

This table illustrates the kind of data that would be obtained from a CD spectroscopic analysis of a hypothetical chiral derivative of this compound. Note: This data is for illustrative purposes only, as the parent compound is achiral and no relevant experimental data has been reported.

| Electronic Transition | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| n → π | ~320 | +2.5 |

| π → π | ~280 | -5.8 |

| π → π* | ~240 | +10.2 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are essential for understanding the electronic structure and three-dimensional shape of N-(4-Fluorobenzoyl)piperidine. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, orbital energies, and geometric parameters.

Density Functional Theory (DFT) is a widely used computational method to investigate the conformational landscape of molecules like this compound. The piperidine (B6355638) ring is known to exist primarily in a chair conformation to minimize steric and torsional strain. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can predict the relative energies of different conformers. nih.gov For this compound, the key conformational question involves the orientation of the 4-fluorobenzoyl group relative to the piperidine ring (axial vs. equatorial).

Studies on similar fluorinated piperidine derivatives have shown that electrostatic interactions and hyperconjugation play pivotal roles in determining conformational stability. researchgate.net The presence of the fluorine atom can influence the dipole moment and charge distribution, potentially stabilizing conformers that might otherwise be considered less favorable. researchgate.net DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles for each stable conformer, as well as the energy barriers for interconversion between them. rsc.org The global minimum energy structure is typically the most populated conformation in the ground state.

Table 1: Predicted Energetic Properties of this compound Conformers via DFT Note: This data is illustrative, based on typical findings for similar structures.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle (°C-C-N-C) |

|---|---|---|---|

| Equatorial | 0.00 | 2.5 | 178.5 |

| Axial | +2.8 | 3.1 | 65.2 |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, provide an alternative to DFT for studying molecular properties. These methods are computationally intensive but can offer high accuracy. They are particularly useful for predicting spectroscopic data. For instance, by calculating vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum, which can be compared with experimental data to confirm the structure. Similarly, calculations of nuclear magnetic shielding tensors can predict NMR chemical shifts, aiding in the structural elucidation of the molecule and its conformers. researchgate.net

These methods are also employed to analyze reaction pathways. For a molecule like this compound, this could involve modeling its synthesis or potential metabolic degradation. By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and elucidate the step-by-step mechanism of a chemical reaction.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

While quantum chemical methods are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. researchgate.net This approach is invaluable for exploring the full conformational landscape, including not just stable conformers but also the transitions between them. jppres.com

MD simulations are particularly crucial for understanding the influence of the environment, such as a solvent. By simulating this compound in a box of water molecules, for example, one can observe how solvent interactions affect its conformational preferences and flexibility. nih.gov These simulations can reveal the formation of hydrogen bonds between the solvent and the molecule's carbonyl oxygen or piperidine nitrogen, which can significantly impact its solubility and biological availability. rsc.org

Pharmacophore Modeling and Ligand-Based Drug Design Methodologies

The this compound scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. Specifically, the 4-(p-fluorobenzoyl)piperidine fragment is a key pharmacophore for ligands targeting serotoninergic (5-HT) and dopaminergic (D) receptors. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For this scaffold, key features typically include:

An aromatic ring (the 4-fluorophenyl group) for hydrophobic or π-stacking interactions.

A hydrogen bond acceptor (the carbonyl oxygen).

A positively ionizable or hydrogen-bonding feature (the piperidine nitrogen).

These features constitute a 3D query that can be used to screen large databases for new molecules with similar therapeutic potential. This ligand-based approach is fundamental when the 3D structure of the biological target is unknown.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling Approaches

QSAR and QSPR models are statistical methods used to correlate a molecule's chemical structure with its biological activity or physicochemical properties, respectively. For a series of analogs of this compound, a QSAR study would involve synthesizing or computationally generating derivatives with varied substituents and correlating their measured biological activity (e.g., receptor binding affinity) with calculated molecular descriptors. nih.gov

Relevant descriptors might include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., LogP). nih.gov A successful QSAR model can be expressed as a mathematical equation that not only explains the structure-activity relationship but also predicts the activity of new, unsynthesized compounds, thereby guiding the optimization of lead compounds. nih.govchemimpex.com

Table 2: Example Molecular Descriptors for QSAR/QSPR Modeling of this compound Note: These values are for the parent compound and would be varied in a QSAR study.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 207.24 g/mol | Size and diffusion |

| LogP (Octanol-Water) | ~2.5 - 3.0 | Lipophilicity, membrane permeability |

| Polar Surface Area | ~29.1 Ų | Hydrogen bonding potential, permeability |

| Number of H-Bond Acceptors | 2 (O, F) | Interaction with biological targets |

| Number of H-Bond Donors | 1 (N-H) | Interaction with biological targets |

In Silico Prediction of Reactivity, Metabolic Pathways, and Toxicity Mechanisms

In silico tools are increasingly used in the early stages of drug development to predict a compound's potential fate and liabilities, thereby reducing late-stage failures.

Reactivity: DFT-based reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as global electrophilicity and nucleophilicity indices, can predict the most likely sites for chemical reactions. biointerfaceresearch.com For this compound, this can help identify which parts of the molecule are susceptible to nucleophilic or electrophilic attack.

Metabolic Pathways: Computational models can predict the most probable sites of metabolism by cytochrome P450 enzymes. nih.gov For this compound, likely metabolic pathways include aromatic hydroxylation on the fluorobenzoyl ring, N-dealkylation, or oxidation of the piperidine ring. researchgate.net Predicting these pathways is crucial for understanding the compound's pharmacokinetic profile and identifying potentially active or toxic metabolites.

Toxicity Mechanisms: Aromatic nitro compounds, and some halogenated aromatics, can be associated with toxicity. mdpi.com In silico toxicology models can screen for potential liabilities by comparing the structure to databases of known toxicants and predicting its potential to bind to off-target proteins or form reactive metabolites. dntb.gov.ua These predictive models help in prioritizing compounds with a lower risk of causing adverse effects. mdpi.com

Reactivity, Reaction Mechanisms, and Mechanistic Organic Chemistry

Electrophilic and Nucleophilic Reactivity of the N-(4-Fluorobenzoyl)piperidine Scaffold

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the piperidine (B6355638) ring, the amide linkage, and the 4-fluorobenzoyl group. These components create a molecule with distinct electrophilic and nucleophilic centers, governing its behavior in chemical reactions.

Nucleophilic Character:

The primary nucleophilic site in this compound is the lone pair of electrons on the nitrogen atom of the piperidine ring. However, the nucleophilicity of this nitrogen is significantly attenuated due to the electron-withdrawing effect of the adjacent carbonyl group of the benzoyl moiety. This resonance delocalization of the nitrogen lone pair into the carbonyl group gives the N-C bond partial double bond character and reduces the availability of the electrons for donation to an electrophile.

Despite this reduced basicity compared to a simple secondary amine, the piperidine nitrogen can still participate in nucleophilic reactions, particularly with strong electrophiles. The piperidine ring itself also contains nucleophilic C-H bonds, especially at the α-positions (C2 and C6), which can be activated for functionalization under certain conditions.

Electrophilic Character:

The most prominent electrophilic center in the molecule is the carbonyl carbon of the amide group. The polarization of the C=O bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to attack by nucleophiles. This electrophilicity is a key factor in the hydrolytic degradation of the molecule.

The aromatic ring of the 4-fluorobenzoyl group also possesses electrophilic character, particularly at the positions ortho and meta to the carbonyl group. The carbonyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. Conversely, for nucleophilic aromatic substitution, the fluorine atom can act as a leaving group, especially if activated by strong electron-withdrawing groups, although this is less common for a fluoro-substituent compared to other halogens.

| Site | Chemical Character | Governing Factors | Potential Reactions |

|---|---|---|---|

| Piperidine Nitrogen | Nucleophilic (attenuated) | Resonance with carbonyl, inductive effect | Alkylation, Acylation (with strong electrophiles) |

| Carbonyl Carbon | Electrophilic | Polarization of C=O bond | Nucleophilic acyl substitution (e.g., hydrolysis) |

| Aromatic Ring Carbons (ortho, meta to C=O) | Electrophilic | Deactivating effect of the carbonyl group | Electrophilic aromatic substitution (under forcing conditions) |

| Aromatic Carbon (para to C=O) | Electrophilic (for SNAr) | Potential for nucleophilic aromatic substitution | Substitution of the fluorine atom (under specific conditions) |

| α-Carbons of Piperidine Ring (C2, C6) | Potentially Nucleophilic (as C-H) | Activation via directing groups in metal catalysis | C-H functionalization |

Mechanistic Studies of Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of the amide bond in this compound is a critical aspect of its chemical profile. Amides are generally more resistant to hydrolysis than esters due to the better resonance stabilization of the amide functional group. viu.ca However, under both acidic and basic conditions, hydrolysis can occur, leading to the cleavage of the amide bond.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and elimination of piperidine to yield 4-fluorobenzoic acid. The piperidine is released as the piperidinium (B107235) ion.

The proposed mechanism for acid-catalyzed hydrolysis is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the piperidine nitrogen.

Elimination of the protonated piperidine (a good leaving group).

Deprotonation of the resulting protonated carboxylic acid to give 4-fluorobenzoic acid.

Base-Catalyzed Hydrolysis:

In basic media, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. The collapse of this intermediate leads to the cleavage of the amide bond, yielding 4-fluorobenzoate (B1226621) and piperidine.

The proposed mechanism for base-catalyzed hydrolysis is as follows:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.

Elimination of the piperidide anion.

Proton transfer from the initially formed carboxylic acid to the piperidide anion, resulting in the formation of the 4-fluorobenzoate anion and piperidine.

The rate of hydrolysis is dependent on pH, with both strong acid and strong base conditions accelerating the reaction. ucoz.com

Potential Degradation Products:

The primary degradation products from the hydrolysis of this compound under both acidic and basic conditions are:

4-Fluorobenzoic acid

Piperidine

In biological systems, the piperidine ring itself can be subject to further degradation. Studies on the microbial degradation of piperidine have shown that it can be metabolized through ring cleavage, leading to the formation of intermediates such as 5-aminovaleric acid, which can be further oxidized to glutaric acid. scientificupdate.com

| Condition | Catalyst/Reagent | Key Mechanistic Step | Primary Products |

|---|---|---|---|

| Acidic | H3O+ | Protonation of carbonyl oxygen, followed by nucleophilic attack of H2O | 4-Fluorobenzoic acid, Piperidinium ion |

| Basic | OH- | Nucleophilic attack of OH- on the carbonyl carbon | 4-Fluorobenzoate, Piperidine |

Photochemical Reactivity and Excited State Behavior

The photochemical reactivity of this compound is primarily associated with the 4-fluorobenzoyl chromophore. Aromatic amides, such as benzamide (B126), can undergo photochemical reactions upon absorption of ultraviolet (UV) radiation. acs.org The electronic excitation of the chromophore can transfer energy to the adjacent amide bond, leading to its activation and potential cleavage. youtube.com

Upon excitation, the molecule is promoted to an excited singlet state (S1). From this state, it can undergo several photophysical and photochemical processes, including fluorescence, intersystem crossing to a triplet state (T1), or direct chemical reaction. The excited state dynamics of benzamides can be complex, involving different electronic states and potential photodissociation pathways. researchgate.net

The likely photochemical degradation pathways for this compound could involve:

Norrish Type I cleavage: Homolytic cleavage of the bond between the carbonyl group and the piperidine nitrogen, or the bond between the carbonyl group and the aromatic ring, to form radical intermediates.

Photo-Fries rearrangement: Migration of the piperidinoyl group from the nitrogen to the aromatic ring, although this is less common for N-substituted amides.

Photoreduction: In the presence of a hydrogen donor, the carbonyl group can be photoreduced to a hydroxyl group.

Photosubstitution: The fluorine atom on the aromatic ring could potentially be substituted by other nucleophiles present in the medium upon photoexcitation.

The presence of the fluorine atom may influence the excited state lifetime and the quantum yields of these processes. It is also plausible that in the presence of photosensitizers or photocatalysts like titanium dioxide (TiO2), the degradation of this compound could be accelerated through the generation of reactive oxygen species. researchgate.netnih.govnih.gov

Metal-Catalyzed Transformations Involving the this compound Core

The this compound scaffold is amenable to a variety of metal-catalyzed transformations, which can be used to further functionalize the molecule. These reactions often target the C-H bonds of the piperidine ring or the C-F bond of the aromatic ring.

C-H Activation/Functionalization:

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. dmaiti.com In the case of this compound, the amide group can act as a directing group, facilitating the regioselective functionalization of the piperidine ring. Palladium, rhodium, and copper are common catalysts for such transformations. researchgate.netrsc.org

For instance, palladium-catalyzed C-H arylation could potentially be used to introduce an aryl group at the C2 position of the piperidine ring. researchgate.net The mechanism would likely involve the coordination of the palladium catalyst to the amide oxygen, followed by cyclometalation to form a palladacycle intermediate. Subsequent oxidative addition of an aryl halide and reductive elimination would yield the C-H arylated product.

Cross-Coupling Reactions:

The 4-fluorobenzoyl moiety can also participate in cross-coupling reactions. While the C-F bond is generally less reactive than other C-X bonds (X = Cl, Br, I) in palladium-catalyzed cross-coupling reactions, under specific conditions, C-F bond activation can be achieved. pipzine-chem.com This could allow for the substitution of the fluorine atom with various nucleophiles, such as amines, boronic acids, or organozinc reagents, to generate a diverse range of derivatives.

| Reaction Type | Target Bond | Typical Catalyst | Potential Product |

|---|---|---|---|

| C-H Arylation | C-H (piperidine) | Palladium, Rhodium | Aryl-substituted piperidine derivative |

| Suzuki Coupling | C-F (aromatic) | Palladium | Biphenyl derivative |

| Buchwald-Hartwig Amination | C-F (aromatic) | Palladium | Amino-substituted benzoylpiperidine derivative |

Radical Chemistry of this compound Derivatives

The this compound scaffold can participate in radical reactions, primarily through the abstraction of a hydrogen atom from the piperidine ring. The resulting carbon-centered radical can then undergo various transformations.

The C-H bonds at the α-positions (C2 and C6) of the piperidine ring are the most likely sites for hydrogen atom abstraction due to the stabilizing effect of the adjacent nitrogen atom on the resulting radical. The stability of the α-amino radical makes these positions more susceptible to attack by radical initiators.

Potential Radical Reactions:

Radical Halogenation: In the presence of a radical initiator (e.g., UV light or AIBN) and a halogen source (e.g., N-bromosuccinimide), selective halogenation at the α-position of the piperidine ring could be achieved. youtube.comwikipedia.orgchadsprep.comyoutube.com The mechanism proceeds via a radical chain reaction involving hydrogen abstraction, formation of an α-amino radical, and subsequent reaction with the halogenating agent.

Radical Addition to Alkenes: The α-amino radical generated from this compound could add to electron-deficient alkenes in a Giese-type reaction, forming a new C-C bond.

Oxidative Radical Reactions: In the presence of an oxidant, the α-amino radical could be further oxidized to an iminium ion, which can then be trapped by nucleophiles.

The presence of the electron-withdrawing 4-fluorobenzoyl group may influence the stability of the intermediate radicals and the regioselectivity of the radical reactions.

Biological Activity and Mechanistic Elucidation

Target Identification and Validation Methodologies

The process of identifying the biological targets of N-(4-Fluorobenzoyl)piperidine derivatives involves a multi-pronged approach, utilizing biochemical assays and cell-based investigations to build a comprehensive profile of their pharmacological activity.

Receptor binding assays are fundamental in determining the affinity and selectivity of compounds for specific biological targets. For derivatives of this compound, these studies have demonstrated significant interactions with several key receptor families involved in neurotransmission and cellular regulation.

The 4-(p-fluorobenzoyl)piperidine fragment has been identified as a crucial pharmacophore for ligands targeting serotoninergic (5-HT) and dopaminergic (D) receptors. nih.gov It is a key feature in drugs that anchor at the 5-HT2A receptor. nih.gov Furthermore, analogues have shown high affinity for sigma (σ) receptors. For instance, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, a related benzamide (B126) derivative, binds to sigma receptors with a high affinity (Ki = 3.4 nM) and demonstrates considerable selectivity for the sigma-2 subtype over the sigma-1 subtype. nih.gov The piperidine (B6355638) ring itself is considered a critical structural element for achieving dual activity at histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. nih.gov

Below is a table summarizing the binding affinities of selected piperidine derivatives at various receptors.

| Compound/Derivative Class | Target Receptor(s) | Binding Affinity (Ki) | Reference(s) |

| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma (σ) Receptors | 3.4 nM | nih.gov |

| Piperidine-core derivatives | Histamine H3 (H3R) | 7.70 nM | nih.gov |

| Piperidine-core derivatives | Sigma-1 (σ1R) | 3.64 nM | nih.gov |

| 4-(p-Fluorobenzoyl)piperidine containing ligands | Serotonin (B10506) 5-HT2A | High Affinity | nih.gov |

| 4-(p-Fluorobenzoyl)piperidine containing ligands | Dopamine (B1211576) Receptors | High Affinity |

This table is interactive. Sort by column by clicking the header.

Beyond receptor modulation, derivatives of this compound have been identified as potent inhibitors of various enzymes. Kinetic studies are employed to determine the potency (e.g., IC50 values) and mechanism of inhibition.

Derivatives have been shown to be effective inhibitors of several enzymes:

Soluble Epoxide Hydrolase (sEH): Certain 1-(4-fluorobenzoyl)piperidine derivatives act as potent inhibitors of sEH, an enzyme involved in regulating inflammatory processes.

Tyrosinase: Compounds containing the 4-(4-fluorobenzyl)piperidine fragment have shown promise as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.

Steroid-5α-reductase: N-substituted piperidine derivatives have demonstrated inhibitory activity against both type 1 and type 2 isozymes of steroid-5α-reductase. nih.gov One derivative with a dicyclohexylacetyl substitution showed particularly strong inhibition of the type 2 enzyme with an IC50 value of 60 nM for the human enzyme. nih.gov

Acetylcholinesterase (AChE): A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and found to be highly potent AChE inhibitors. nih.gov The most active compound, 1-benzyl-4-[2-(N-[4’-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibited an IC50 of 0.56 nM. nih.gov

Dihydrofolate Reductase (DHFR): Piperidine-based thiosemicarbazones have been evaluated as DHFR inhibitors, showing IC50 values in the micromolar range. nih.gov

The inhibitory activities of various this compound derivatives are summarized in the table below.

| Derivative Class | Target Enzyme | Inhibitory Potency (IC50) | Reference(s) |

| 1-benzyl-4-[2-(N-[4’-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM | nih.gov |

| N-dicyclohexylacetyl-piperidine derivative | Steroid-5α-reductase (Type 2) | 60 nM (human), 80 nM (rat) | nih.gov |

| N-diphenylacetyl-piperidine derivative | Steroid-5α-reductase (Type 2) | 0.37 µM (rat) | nih.gov |

| 4-Piperidine-based thiosemicarbazones | Dihydrofolate Reductase (DHFR) | 13.70 µM to 47.30 µM | nih.gov |

This table is interactive. Sort by column by clicking the header.

To understand the functional consequences of target engagement, studies are conducted at the cellular level to investigate how these compounds modulate signaling pathways.

Inflammatory Pathways: By inhibiting soluble epoxide hydrolase (sEH), 1-(4-fluorobenzoyl)piperidine derivatives can increase the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and analgesic properties.

Cancer Cell Proliferation: A novel N-(piperidine-4-yl)benzamide derivative demonstrated potent antitumor activity against HepG2 liver cancer cells (IC50 = 0.25 μM). nih.govresearchgate.net Mechanistic studies using Western blot analysis showed that this compound induced cell cycle arrest by modulating the p53/p21-dependent pathway. nih.govresearchgate.net Specifically, it inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb) while enhancing the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). nih.govresearchgate.net

Wnt Signaling Pathway: The diphenylsulfonyl sulfonamide scaffold, which can incorporate a piperidine moiety, has been used to develop small molecule inhibitors of secreted Frizzled-Related Protein I (sFRP-1). figshare.com As sFRP-1 is an antagonist of the Wnt signaling pathway, these inhibitors can modulate Wnt signaling, a pathway crucial for bone formation. figshare.comciteab.com

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

SAR studies are crucial for optimizing the therapeutic potential of a chemical scaffold. By systematically modifying the structure of this compound, researchers can identify key molecular features that govern biological activity and selectivity.

Rational design involves making targeted chemical modifications based on an understanding of the ligand-target interaction.

Core Structure Importance: The 4-(p-fluorobenzoyl)piperidine fragment is considered essential for the proper orientation and anchoring of ligands at the 5-HT2A receptor. nih.gov Similarly, the piperidine ring is a critical element for dual activity at H3 and σ1 receptors; replacing it with a piperazine (B1678402) ring significantly alters the affinity profile. nih.gov

N-Substituent Effects: For inhibition of steroid-5α-reductase, the nature of the N-substituent on the piperidine ring is paramount. Bulky, lipophilic groups such as diphenylacetyl and dicyclohexylacetyl were found to confer potent activity. nih.gov

Side Chain Modifications: In the development of AChE inhibitors, SAR studies revealed that introducing a bulky group at the para position of the benzamide moiety, as well as adding an alkyl or phenyl group to the benzamide nitrogen, dramatically increased inhibitory potency. nih.gov The basicity of the piperidine nitrogen was also found to be important for activity. nih.gov

Linker and Peripheral Group Effects: In developing agents against Trypanosoma cruzi, the introduction of a piperidine linker and the subsequent addition of large, apolar groups were shown to enhance activity. frontiersin.org

Computational chemistry provides powerful tools for understanding and predicting the biological activity of compounds, thereby guiding rational drug design.

Molecular Docking: This technique is widely used to predict the preferred binding orientation of a molecule to its target. For instance, docking studies have been used to guide the design of piperidine-based thiosemicarbazone inhibitors into the active site of dihydrofolate reductase (DHFR), helping to rationalize their observed inhibitory potencies. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to correlate the 3D properties of a series of molecules with their biological activities. jmaterenvironsci.com These models quantify the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule. jmaterenvironsci.com The output, often visualized as contour maps, highlights regions where modifications are likely to increase or decrease activity. For example, a CoMFA model might show that increased steric bulk in a specific region is favorable for activity, while a CoMSIA map could indicate that a hydrogen bond donor is preferred at another position. Although specific 3D-QSAR studies on this compound were not detailed in the reviewed literature, this standard computational approach is instrumental in the rational design of analogues of such heterocyclic scaffolds to optimize their potency and selectivity. jmaterenvironsci.comrutgers.edu

Pharmacological Profile Analysis in Defined Biological Systems

The pharmacological landscape of this compound and its analogs has been explored across various isolated receptor systems and specific cell lines, revealing a notable affinity for key neurological targets and potential as an anticancer agent.

Derivatives of this compound have demonstrated significant interaction with sigma-1 receptors. For instance, certain 4-aroylpiperidines, a class that includes this compound, have been identified as potent sigma-1 receptor ligands. One closely related compound, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, has shown a high affinity for sigma receptors with a Ki value of 3.4 nM in guinea pig brain membranes.

In the realm of neurotransmitter systems, analogs of this compound have exhibited considerable affinity for both serotonin and dopamine receptors. A series of 4'-substituted phenyl-4-piperidinylmethanol and benzoyl-4-piperidine derivatives were synthesized and evaluated for their potential as serotonin 5-HT2A receptor ligands. One such derivative demonstrated a high potency with a Ki value of 1.63 nM for the 5-HT2A receptor. nih.gov Furthermore, derivatives of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine have shown inhibition constants (Ki) for the serotonin transporter (SERT) in the range of 2 to 400 nM.

Regarding dopaminergic activity, a novel series of 4,4-difluoropiperidine (B1302736) ether-based dopamine D4 receptor antagonists, which share structural similarities with this compound, displayed exceptional binding affinity. One compound in this series exhibited a Ki of 0.3 nM for the D4 receptor.

Beyond its neurological targets, the N-benzoylpiperidine scaffold has been investigated for its cytotoxic effects on various cancer cell lines. While specific IC50 values for this compound are not extensively documented in the reviewed literature, a structurally related compound, 1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine, has demonstrated significant growth inhibitory activity against a panel of human cancer cell lines. This suggests a potential avenue for the development of this compound-based compounds as anticancer agents.

Interactive Table: Receptor Binding Affinities of this compound Analogs

| Compound Class | Receptor Target | Ki (nM) |

| N-Benzyl-2-fluorobenzamides | Sigma-1 | 3.4 |

| 4-Substituted Benzoyl-4-piperidines | Serotonin 5-HT2A | 1.63 |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines | Serotonin Transporter (SERT) | 2 - 400 |

| 4,4-Difluoropiperidine ethers | Dopamine D4 | 0.3 |

In Vitro and In Vivo Model Systems for Efficacy and Safety Mechanistic Studies

The elucidation of the efficacy and safety mechanisms of this compound and its congeners relies on a variety of in vitro and in vivo model systems. These models are crucial for understanding the compound's therapeutic potential and predicting its physiological effects.

In Vitro Models:

Cell-Based Assays: Human cancer cell lines such as MCF-7 (breast), HepG2 (liver), and A549 (lung) are routinely used to assess the cytotoxic and antiproliferative effects of N-benzoylpiperidine derivatives. These assays provide initial insights into the potential anticancer activity and mechanisms of cell death, such as apoptosis or necrosis.

Receptor Binding Assays: Isolated cell membranes expressing specific receptors (e.g., sigma-1, dopamine D2, serotonin 5-HT2A) are employed to determine the binding affinity and selectivity of the compound. These assays are fundamental in characterizing the primary pharmacological targets.

Enzyme Inhibition Assays: To investigate potential metabolic pathways and drug-drug interactions, in vitro systems using human liver microsomes or recombinant cytochrome P450 enzymes are utilized. These studies help in identifying the key enzymes responsible for the metabolism of N-benzoylpiperidines.

In Vivo Models:

Rodent Models of CNS Disorders: To evaluate the potential therapeutic effects on the central nervous system, various animal models are employed. For instance, rodent models of psychosis, anxiety, and depression are used to assess the antipsychotic and antidepressant-like activities of N-benzoylpiperidine analogs. Behavioral tests such as the forced swim test and elevated plus maze are common paradigms.

Xenograft Models for Cancer: To determine the in vivo anticancer efficacy, human tumor cells are implanted into immunocompromised mice. The effect of N-benzoylpiperidine derivatives on tumor growth, progression, and metastasis is then monitored.

While specific in vivo mechanistic studies for this compound are not extensively detailed in the available literature, the established models for related N-benzoylpiperidine compounds provide a framework for future investigations into its efficacy and safety.

Prodrug Strategies and Biotransformation Pathways: Mechanistic Understanding

The development of prodrugs and a thorough understanding of the biotransformation pathways are critical for optimizing the pharmacokinetic properties and therapeutic efficacy of this compound.

Prodrug Strategies:

The application of prodrug strategies to N-benzoylpiperidine derivatives aims to enhance their oral bioavailability and targeted delivery. One approach involves the modification of the piperidine nitrogen to create derivatives that can be enzymatically cleaved in vivo to release the active parent compound. For instance, the use of N-oxides as prodrugs for piperidine derivatives has been explored. While specific prodrugs of this compound have not been extensively reported, the general principles of prodrug design for piperidine-containing compounds are applicable. These strategies often focus on improving solubility, permeability, and metabolic stability.

Biotransformation Pathways:

The metabolism of N-benzoylpiperidine compounds is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The main metabolic pathways identified for piperidine-containing drugs include:

N-dealkylation: This is a common metabolic route for compounds with an N-substituted piperidine ring.

Ring Hydroxylation: The piperidine ring can undergo hydroxylation at various positions.

Oxidation: The benzoyl moiety can also be subject to oxidative metabolism.

Ring Contraction: A more complex metabolic transformation involves the contraction of the piperidine ring to a pyrrolidine (B122466) structure. This pathway is initiated by N-H bond activation and proceeds through a radical intermediate. rsc.org

Studies on the metabolism of 4-aminopiperidine (B84694) drugs have shown that CYP3A4 is a major enzyme involved in their N-dealkylation. nih.gov Although the specific CYP isoforms responsible for the metabolism of this compound have not been definitively identified, it is likely that multiple CYP enzymes contribute to its biotransformation. Understanding these pathways is crucial for predicting potential drug-drug interactions and inter-individual variability in drug response.

Advanced Analytical Method Development and Bioanalysis

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are fundamental for separating the target analyte from endogenous components in biological samples, ensuring accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like N-(4-Fluorobenzoyl)piperidine. A reversed-phase HPLC (RP-HPLC) method would be the most probable approach. Method development would involve systematically optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and sensitivity.

For related piperidine (B6355638) compounds that lack a strong UV chromophore, derivatization is often employed to enhance detection. nih.govresearchgate.net For instance, a method for analyzing piperidine in a pharmaceutical product involved pre-column derivatization with 4-toluenesulfonyl chloride, followed by RP-HPLC with UV detection. nih.gov Given that this compound possesses an aromatic ring, it should have sufficient UV absorbance for direct detection, simplifying the method.

Validation would be performed according to established guidelines (e.g., ICH Q2(R1)) to ensure the method is accurate, precise, specific, linear, and robust.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis Note: These parameters are hypothetical and would require experimental optimization.

| Parameter | Illustrative Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid or phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~237 nm (based on the absorbance of the fluorobenzoyl group) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. This compound may require derivatization to improve its volatility and chromatographic behavior. GC methods are often coupled with mass spectrometry (GC-MS) for definitive identification. Studies on related benzoylpiperazine and methylbenzylpiperazine isomers have utilized GC-MS to differentiate between the compounds based on their mass spectral fragmentation patterns. nih.gov A stationary phase like 100% trifluoropropyl methyl polysiloxane (Rtx-200) has been shown to effectively resolve similar piperazine (B1678402) derivatives. nih.gov